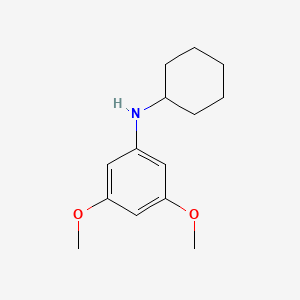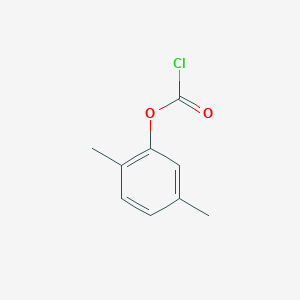
2,5-Dimethylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group attached to a 2,5-dimethylphenyl ring. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,5-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction is as follows:
2,5-Dimethylphenol+Phosgene→2,5-Dimethylphenyl chloroformate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phosgene requires stringent safety measures due to its toxicity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the HCl byproduct.
Carboxylic acids: Form mixed anhydrides, often in the presence of a base.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylphenyl chloroformate is used in various scientific research applications:
Chemistry: As a reagent for introducing protective groups in organic synthesis.
Biology: In the synthesis of biologically active molecules and as a derivatization agent for analytical purposes.
Medicine: In the development of pharmaceuticals where protective groups are necessary during synthesis.
Industry: Used in the production of polymers and other materials where specific functional groups are required.
Wirkmechanismus
The mechanism of action of 2,5-dimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
Comparison
2,5-Dimethylphenyl chloroformate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other chloroformates. This can affect the selectivity and yield of reactions in which it is used.
Eigenschaften
Molekularformel |
C9H9ClO2 |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
MRADSHQNVHQTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



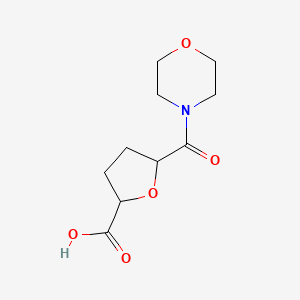

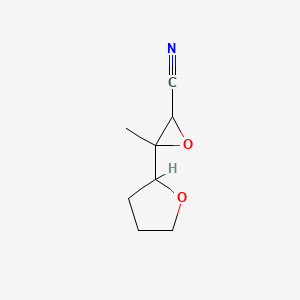

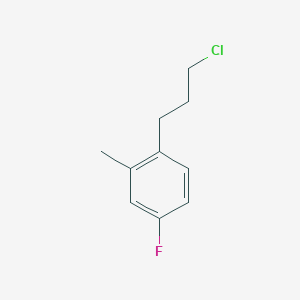

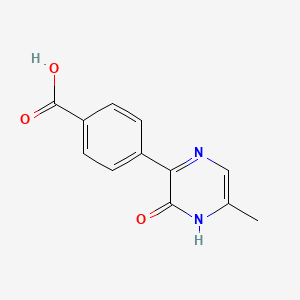
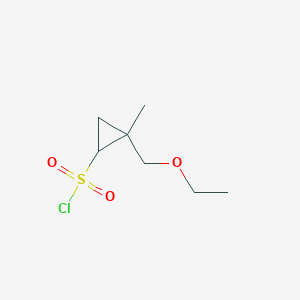
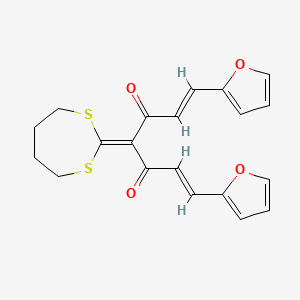
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)

